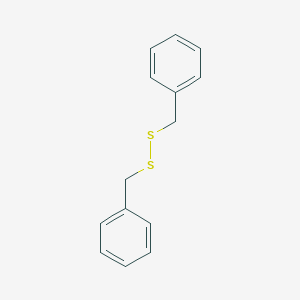

Dibenzyl Disulfide

描述

属性

IUPAC Name |

(benzyldisulfanyl)methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14S2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPWHKZIJBODOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSSCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059738 | |

| Record name | Disulfide, bis(phenylmethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Faintly beige crystals; Strong, offensive odor; Insoluble at room temperature; [MSDSonline], Solid, pale yellowish leafy crystals or leaflets with "burnt caramellic" odour | |

| Record name | Benzyl disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7994 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dibenzyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Benzyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/149/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

270.00 °C. @ 760.00 mm Hg | |

| Record name | Dibenzyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble or slightly soluble in water; soluble in hot alcohol, ether | |

| Record name | Benzyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/149/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

150-60-7 | |

| Record name | Dibenzyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzyl disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfide, bis(phenylmethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfide, bis(phenylmethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl Disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG7680605N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dibenzyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

71 - 72 °C | |

| Record name | Dibenzyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Fundamental Properties and Characteristics of Dibenzyl Disulfide

Abstract

This compound (DBDS), a significant organosulfur compound, possesses a range of chemical and biological properties that make it a subject of interest in various scientific fields. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and biological activities of this compound. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of its chemical and biological interactions.

Introduction

This compound, with the chemical formula C₁₄H₁₄S₂, is an organic disulfide that is structurally characterized by two benzyl (B1604629) groups linked by a disulfide bond. It is recognized for its distinct aroma and is found naturally in plants such as Petiveria alliacea[1][2][3]. Beyond its role as a flavoring agent and its industrial applications as an antioxidant in rubber compounding and a stabilizer for petroleum fractions, this compound has garnered attention for its potential pharmacological activities[2][3][4]. This guide delves into the core physicochemical and biological attributes of DBDS, providing a technical foundation for its further exploration and application.

Physicochemical Properties

This compound is a crystalline solid at room temperature, with a faint beige or pale yellow appearance[1]. It is practically insoluble in water but exhibits solubility in organic solvents such as chloroform, ethyl acetate (B1210297), ether, benzene, and hot ethanol[1][3][4][5]. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₄S₂ | [5] |

| Molecular Weight | 246.39 g/mol | [5] |

| IUPAC Name | (benzyldisulfanyl)methylbenzene | [5] |

| CAS Number | 150-60-7 | [5] |

| Appearance | Solid, faintly beige/pale yellow crystals | [1][5] |

| Odor | Strong, offensive, burnt-caramel | [1][5] |

| Melting Point | 69 - 72 °C | [4][5][6] |

| Boiling Point | >270 °C (decomposes) | [1] |

| Solubility | Insoluble in water; soluble in hot alcohol, ether, chloroform, ethyl acetate | [1][4][5] |

| Flash Point | 150 °C / 302 °F | [7] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ = 7.24–7.36 (m, 10H), 3.69 (s, 4H) | [8] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ = 137.9, 129.2, 128.5, 127.2, 43.2 | [9] |

| Infrared (IR) Spectroscopy | C-H stretching (aromatic): ~3062 cm⁻¹, C-H stretching (aliphatic): ~2908 cm⁻¹ | [] |

| Mass Spectrometry (EI) | m/z = 246 [M⁺], 123 [C₇H₇S]⁺, 91 [C₇H₇]⁺ | [11] |

Reactivity and Synthesis

The disulfide bond in this compound is the most reactive site, susceptible to both reduction and oxidation. Under thermal stress, it can decompose to form benzyl mercaptan, which is a highly reactive species known to cause corrosion of copper surfaces[12][13].

Synthesis of this compound

This compound can be synthesized through several routes, with the most common methods starting from benzyl chloride or benzyl mercaptan.

-

From Benzyl Chloride: A prevalent method involves the reaction of benzyl chloride with a sulfur source like sodium disulfide (Na₂S₂) or a mixture of sodium sulfide (B99878) and elemental sulfur[2][6][9].

-

From Benzyl Mercaptan: Oxidation of benzyl mercaptan provides a direct route to this compound. Various oxidizing agents can be employed for this transformation[2].

A general experimental workflow for the synthesis of this compound from benzyl chloride is depicted in the following diagram.

Experimental Protocols

Synthesis of this compound from Benzyl Chloride

This protocol is a generalized procedure based on common synthetic methods.

Materials:

-

Benzyl chloride

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Elemental sulfur

-

Water

-

Ethyl acetate

-

Sodium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a mixture of water and ethanol.

-

Add elemental sulfur to the solution and heat the mixture to reflux with stirring until the sulfur has completely dissolved, forming a sodium polysulfide solution.

-

Cool the solution slightly and add benzyl chloride dropwise over a period of 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated a spectrum of biological activities, including antioxidant, antimicrobial, and anticancer properties.

Antioxidant Activity

This compound is utilized as an antioxidant in industrial applications, such as in rubber compounding and for improving the thermal and aging resistance of lubricating oils[2][3][4]. Its ability to scavenge free radicals contributes to its stabilizing effects.

Antimicrobial Activity

Originating from Petiveria alliacea, this compound has been shown to possess antibacterial and antifungal properties[2][3]. While the exact mechanism is not fully elucidated, it is believed that organosulfur compounds can disrupt microbial cell membranes and inactivate essential enzymes[14].

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against triple-negative breast cancer (TNBC) cells[1][15]. The proposed mechanism of action involves a caspase-independent cell death pathway. This compound appears to induce destabilization of the lysosomal membrane, leading to the release of cathepsin B into the cytoplasm. This, in turn, triggers a cascade of events culminating in apoptosis, independent of caspase activation. Furthermore, it has been observed to induce the expression of pro-apoptotic genes such as BAK1 and LTA[1][15].

A related compound, dibenzyl trisulfide, has been shown to modulate the MAPKinase ERK 1 and ERK 2 signaling pathways, which are crucial in regulating cell proliferation and other cellular processes[5]. Another study on dibenzyl trisulfide has implicated the suppression of the JAK/STAT3 signaling pathway in its anticancer effects[16]. While these pathways have not been directly confirmed for this compound, they represent plausible areas for future investigation.

The proposed mechanism of anticancer action for this compound is illustrated in the following diagram.

Safety and Toxicology

This compound is classified as a skin sensitizer (B1316253) and may cause an allergic skin reaction upon contact[6]. It is important to handle this compound with appropriate personal protective equipment. Detailed toxicological properties have not been fully investigated[7].

Table 3: Safety and Toxicological Information for this compound

| Parameter | Information | Reference(s) |

| GHS Hazard Statements | H317: May cause an allergic skin reaction | [6] |

| GHS Precautionary Statements | P261, P272, P280, P302+P352, P333+P313, P362+P364 | [6] |

| Personal Protective Equipment | Dust mask (e.g., N95), eyeshields, gloves | [6] |

| Acute Toxicity | LD50/LC50 data not extensively available. Harmful if inhaled (ATE estimate). | [12] |

| Carcinogenicity | Not identified as a carcinogen by IARC, NTP, or OSHA. | [2] |

| Storage | Store in a dry, cool, and well-ventilated place in a tightly closed container. | [7] |

Applications

The diverse properties of this compound lend it to a variety of applications:

-

Flavor and Fragrance: Used as a flavoring agent in food products, contributing to coffee and caramel (B1170704) notes[4].

-

Industrial Additive: Acts as an antioxidant in rubber compounding, a stabilizer for petroleum fractions, and an additive to silicone oils to improve thermal and aging resistance[2][3][4].

-

Pharmaceutical Research: Its anticancer and antimicrobial activities make it a molecule of interest for drug discovery and development[1][2][3].

Conclusion

This compound is a multifaceted organosulfur compound with well-defined physicochemical properties and a growing body of research into its biological activities. While its industrial applications are established, its potential as a therapeutic agent, particularly in oncology, is an emerging and promising field of study. This guide has provided a comprehensive overview of the current knowledge on this compound, aiming to facilitate further research and development in the scientific community. A thorough understanding of its synthesis, reactivity, and biological mechanisms of action will be crucial for harnessing its full potential.

References

- 1. Dibenzyl trisulfide induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. This compound | 150-60-7 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Implications of dibenzyl trisulphide for disease treatment based on its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C14H14S2 | CID 9012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Anti-Cancer Activities of Benzyl Analogues of Garlic-Derived Diallyl Disulfide (DADS) and the Corresponding Diselenides (2017) | Debojit Bhattacherjee | 14 Citations [scispace.com]

- 8. Synthesis and biological activities of dibenzyl dipiperazine diquaternary ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The effect of corrosive and antioxidant of this compound (DBDS) on the oil-paper insulation | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Dibenzyl trisulfide induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Silent Menace in Insulating Oils: A Technical Guide to the Discovery and History of Dibenzyl Disulfide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl Disulfide (DBDS), a sulfur-containing organic compound, has been a subject of intense scrutiny within the electrical industry for its role as a primary corrosive agent in transformer insulating oils. Initially, some sulfur compounds were even considered for their antioxidant properties in lubricating oils.[1] However, the discovery of DBDS as a key culprit in a string of catastrophic transformer failures from the late 1990s onwards triggered a global research effort to understand its corrosive mechanisms and develop effective detection and mitigation strategies. This technical guide provides a comprehensive overview of the discovery, history, and scientific understanding of DBDS in insulating oils, tailored for a scientific audience. It delves into the quantitative data linking DBDS to corrosion, details the experimental protocols for its detection, and visualizes the key pathways and timelines associated with this critical issue.

A Historical Perspective: From Antioxidant to Corrosive Culprit

The issue of sulfur-induced corrosion in transformers is not new, with initial reports dating back to the early 20th century.[2] However, the specific role of DBDS as a major corrosive species became a significant concern in the late 1990s and early 2000s when a series of unexpected and costly failures of large power transformers and shunt reactors occurred worldwide.[3][4] Prior to this, many of the oils in these failed transformers had passed the existing standard tests for corrosive sulfur, such as ASTM D1275.[5] This highlighted the inadequacy of the then-current testing methods to identify all potentially corrosive compounds.

Subsequent investigations by organizations like CIGRE (International Council on Large Electric Systems) and Doble Engineering Company identified DBDS as a primary contributor to the formation of copper sulfide (B99878) (Cu₂S) on the copper conductors and within the paper insulation of transformers.[3][6] The CIGRE Working Group A2.32, established in 2005, played a pivotal role in consolidating global research on this topic, culminating in their 2009 Technical Brochure (378) which provided a comprehensive overview of the problem.[7]

A key finding was that DBDS, while relatively stable at lower temperatures, decomposes at the elevated operating temperatures of a transformer (typically >80°C) to form more aggressive, corrosive compounds like benzyl (B1604629) mercaptan.[8][9] This initiated a chemical reaction with the copper windings, leading to the formation and deposition of conductive copper sulfide, which ultimately compromised the dielectric integrity of the insulation system and caused electrical failures.[9][10]

The timeline below illustrates the key milestones in the discovery and understanding of DBDS in insulating oils.

The Corrosive Mechanism of this compound

The corrosive action of DBDS is a multi-step process that occurs under the typical operating conditions of a power transformer. The following diagram illustrates the generally accepted chemical pathway leading to the formation of copper sulfide.

The process begins with the thermal decomposition of DBDS into the more reactive benzyl mercaptan. This highly corrosive compound then reacts with the copper surfaces of the transformer windings. The resulting copper sulfide is a conductive material that can deposit on the copper conductors themselves and, more critically, migrate into the porous paper insulation. This contamination of the insulation reduces its dielectric strength, creating conductive paths that can lead to partial discharges, short circuits, and ultimately, catastrophic failure of the transformer.[9][10]

Quantitative Analysis of DBDS and its Corrosive Effects

Extensive research has been conducted to quantify the concentration of DBDS in insulating oils and correlate it with the severity of copper corrosion. The following tables summarize key quantitative data from various studies.

Table 1: DBDS Concentrations in New and In-Service Insulating Oils

| Oil Status | DBDS Concentration (ppm) | Reference |

| New Transformer Oils (small percentage) | 100 - 180 | [8] |

| In-Service Oils (from failed transformers) | low hundreds | [3] |

| In-Service Oils (various equipment) | 13 - 158 | [9] |

| Threshold for potential Cu₂S deposition | > 10 | [9] |

Table 2: Effect of DBDS Concentration on Copper Corrosion

| DBDS Concentration (ppm) | Test Conditions | Observation | Reference |

| 250 | ASTM D1275B (150°C, 48h) | Failed within 40 hours | [8] |

| 125 | ASTM D1275B (150°C, 48h) | Significant corrosion | [8] |

| 50 | ASTM D1275B (150°C, 48h) | Significant corrosion | [8] |

| 5 | ASTM D1275B (150°C, >100h) | Corrosion observed after extended period | [3] |

| 3.00 - 15.00 | 150°C, 168h with copper strips | Significant depletion of DBDS | [11] |

| 150 | 100°C, 125°C, 150°C | Corrosion negligible below 100°C, significant above 125°C | [11] |

Experimental Protocols for Corrosive Sulfur and DBDS Detection

The discovery of DBDS as a corrosive agent necessitated the development of more sensitive and specific test methods. The following sections provide an overview of the key experimental protocols.

ASTM D1275: Standard Test Method for Corrosive Sulfur in Electrical Insulating Liquids

This standard provides a method for detecting the presence of corrosive sulfur compounds.[12][13][14]

-

Principle: A polished copper strip is immersed in the insulating oil sample and heated under specified conditions. The strip is then examined for evidence of corrosion, which is indicated by tarnishing or discoloration.

-

Apparatus:

-

Test tubes or flasks

-

Heating bath or oven capable of maintaining the specified temperature

-

Polishing materials (e.g., silicon carbide paper)

-

Copper strips (typically 150 mm x 12.5 mm x 1.5 mm)[12]

-

-

Procedure (Method B):

-

Prepare the copper strip by polishing it to a clean, smooth surface.

-

Place the polished strip in a clean test vessel.

-

Add a specified volume of the insulating oil to the vessel, ensuring the strip is fully immersed.

-

Heat the vessel at 150°C for 48 hours.[3]

-

After heating, remove the copper strip, wash it with a suitable solvent, and allow it to dry.

-

Visually inspect the strip for any signs of corrosion and compare it to a standard classification chart.

-

IEC 62535: Test Method for Detection of Potentially Corrosive Sulphur in Used and Unused Insulating Oil

This method is specifically designed to assess the potential for an oil to form copper sulfide deposits on paper insulation.[15][16][17][18]

-

Principle: A copper conductor wrapped with a layer of kraft paper is immersed in the oil sample and heated. The paper and the copper conductor are then examined for the presence of copper sulfide.

-

Apparatus:

-

Sealed glass headspace vials (approximately 20 ml)

-

Heating chamber

-

Copper conductor

-

Kraft paper

-

-

Procedure:

-

Wrap the copper conductor with one layer of kraft paper.

-

Place the wrapped conductor into a headspace vial.

-

Add the insulating oil to the vial, ensuring the conductor is fully immersed.

-

Seal the vial and place it in a heating chamber at 150°C for 72 hours.[16]

-

After cooling, open the vial and remove the wrapped conductor.

-

Unwrap the paper and visually inspect both the paper and the copper conductor for any black or dark-colored deposits, which are indicative of copper sulfide formation.

-

IEC 62697-1: Quantitative Determination of this compound (DBDS)

This standard provides a method for the quantitative analysis of DBDS in insulating oils, typically using gas chromatography.[5][7][19]

-

Principle: The oil sample is diluted with a suitable solvent and analyzed by a gas chromatograph (GC) equipped with a selective detector, such as a mass spectrometer (MS) or an electron capture detector (ECD).

-

Apparatus:

-

Gas chromatograph with a suitable detector (GC-MS, GC-ECD, etc.)

-

Capillary column

-

Autosampler

-

Volumetric flasks and syringes

-

-

Procedure (General Outline):

-

Sample Preparation: Accurately weigh a known amount of the oil sample and dilute it with a suitable solvent (e.g., isooctane). An internal standard is often added for improved accuracy.

-

Instrumental Analysis: Inject a small volume of the prepared sample into the GC. The DBDS is separated from other components in the oil on the capillary column.

-

Detection and Quantification: The detector identifies and quantifies the amount of DBDS present in the sample. A calibration curve prepared from standards of known DBDS concentrations is used to determine the concentration in the unknown sample.

-

The following diagram illustrates a typical workflow for the quantitative analysis of DBDS.

Conclusion

The discovery of this compound as a significant corrosive agent in transformer insulating oils represents a critical chapter in the history of electrical equipment reliability. What was once a compound with potential antioxidant applications in other domains proved to be a silent menace, leading to widespread and costly failures. The concerted efforts of the international scientific and engineering communities have led to a deep understanding of the corrosive mechanisms, the development of robust analytical methods for its detection, and the establishment of new standards to safeguard against its detrimental effects. This technical guide serves as a testament to the importance of continuous research and vigilance in ensuring the safety and reliability of critical infrastructure. The knowledge gained from the DBDS experience continues to inform the development of more resilient insulating fluids and more effective condition monitoring strategies for power transformers.

References

- 1. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 2. doble.com [doble.com]

- 3. restservice.epri.com [restservice.epri.com]

- 4. standards.globalspec.com [standards.globalspec.com]

- 5. scribd.com [scribd.com]

- 6. IEC 62697-1:2012 - IEC Standards - VDE Publishing House [vde-verlag.de]

- 7. doble.com [doble.com]

- 8. ijsr.net [ijsr.net]

- 9. seamarconi.com [seamarconi.com]

- 10. The depletion of this compound from a mineral transformer insulating oil | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 11. matestlabs.com [matestlabs.com]

- 12. webstore.ansi.org [webstore.ansi.org]

- 13. store.astm.org [store.astm.org]

- 14. webstore.iec.ch [webstore.iec.ch]

- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 16. intertekinform.com [intertekinform.com]

- 17. Singapore Standards [singaporestandardseshop.sg]

- 18. webstore.iec.ch [webstore.iec.ch]

- 19. shimadzu.com [shimadzu.com]

An In-depth Technical Guide to the Natural Occurrence and Biological Significance of Dibenzyl Disulfide

Abstract

Dibenzyl disulfide (DDS) is an organosulfur compound of significant interest due to its notable biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the natural occurrence of this compound, with a primary focus on its principal source, Petiveria alliacea. It further delves into the compound's biological significance by detailing its interactions with key cellular signaling pathways, such as the MAPK/ERK and NF-κB pathways. This document synthesizes quantitative data, outlines detailed experimental protocols for the extraction, identification, and biological evaluation of this compound, and presents visual diagrams of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Occurrence of this compound

This compound is a naturally occurring organosulfur compound that has been identified as a significant component of the essential oil of the plant Petiveria alliacea L., also known as guinea hen weed or anamu. While other disulfides, such as diallyl disulfide and dipropyl disulfide, are characteristic of the Allium genus (e.g., garlic and onion), this compound is not a prominent compound in these species.[1][2] Similarly, there is no significant evidence of its presence in commonly studied mushroom species.[3][4]

The primary and most well-documented natural source of this compound is Petiveria alliacea.[5][6] This plant is used in traditional medicine throughout tropical regions for various ailments.[7] The concentration of this compound in P. alliacea varies depending on the part of the plant, its geographical origin, and the extraction method used.

Quantitative Data on this compound in Petiveria alliacea

The following table summarizes the quantitative data on the concentration of this compound in the essential oil of various parts of Petiveria alliacea, as determined by gas chromatography-mass spectrometry (GC-MS).

| Plant Part | Concentration (% of Essential Oil) | Geographical Origin/Study | Reference |

| Stem | 23.1% | Not Specified | [5] |

| Root | 19.1% | Not Specified | [5] |

| Leaf | 17.6% | Not Specified | [5] |

| Flower | 15.7% | Not Specified | [5] |

| Inflorescences | 18.0% | Not Specified | [5] |

| Aerial Parts | 13.2 - 35.3% | Not Specified | [5] |

| Whole Plant | 23.3% | Benin | [5] |

Biological Significance and Mechanisms of Action

This compound and its close structural analog, dibenzyl trisulfide (DTS), exhibit a range of biological activities that are of interest to the scientific and medical communities. These activities primarily include anticancer and anti-inflammatory effects, which are mediated through the modulation of key cellular signaling pathways.

Anticancer Activity

This compound and trisulfide have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines.[8][9] The anticancer mechanism is multifaceted and appears to involve the induction of apoptosis through a caspase-independent pathway.

Studies on dibenzyl trisulfide in triple-negative breast cancer (TNBC) cells have shown that it promotes cell death by inducing the expression of the pro-apoptotic protein BAK-1, while having a minimal effect on caspase-3 cleavage.[7] Instead of the classical caspase-dependent apoptosis, DTS appears to induce lysosomal membrane permeabilization, leading to the release of cathepsin B, which can trigger a caspase-independent cell death cascade.[7] This is significant as caspase-independent death may activate anti-tumor immunity.[7] Furthermore, the modulation of Bcl-2 family proteins, with an upregulation of pro-apoptotic members like Bax and downregulation of anti-apoptotic members like Bcl-2, is a key aspect of the apoptotic process induced by related organosulfur compounds.[10][11]

dot

Caption: Caspase-independent apoptosis induced by this compound.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound and related compounds are primarily attributed to their ability to modulate the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNFα), lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the expression of inflammatory genes. Studies on the related compound diallyl disulfide (DADS) have shown that it can inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation and the subsequent release of pro-inflammatory mediators like CCL2.[10][12]

dot

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK/ERK Signaling Pathway: The mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK), is another crucial pathway in inflammation and cell proliferation.[13] Activation of this pathway through phosphorylation of kinases like ERK1/2 can lead to the expression of inflammatory mediators. Dibenzyl trisulfide has been shown to cause hyper-phosphorylation of growth factor-induced MAPKinases (ERK1 and ERK2).[8][14] Conversely, studies on diallyl disulfide have demonstrated that it can attenuate the TNFα-dependent phosphorylation of ERK, thereby reducing the inflammatory response.[13][15] This suggests that this compound may modulate the MAPK/ERK pathway in a context-dependent manner.

dot

Caption: Modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, identification, and biological evaluation of this compound.

Extraction and Identification of this compound from Petiveria alliacea

Objective: To extract the essential oil from P. alliacea and identify and quantify this compound using GC-MS.

Materials:

-

Fresh or air-dried plant material of P. alliacea (leaves, stems, roots)

-

Clevenger-type apparatus for hydrodistillation

-

Distilled water

-

Anhydrous sodium sulfate

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Helium (carrier gas)

-

This compound standard for comparison

Protocol:

-

Preparation of Plant Material:

-

Wash the fresh plant material thoroughly to remove any debris.

-

Air-dry the material in a shaded, well-ventilated area for 7-10 days, or use fresh material.

-

Grind the dried material into a coarse powder.

-

-

Hydrodistillation:

-

Place a known amount of the powdered plant material (e.g., 500 g) into a round-bottom flask.

-

Add distilled water to the flask, ensuring the material is fully submerged (e.g., 2 L).

-

Connect the flask to a Clevenger-type apparatus.

-

Heat the flask to boiling and continue the distillation for 3-4 hours.

-

Collect the essential oil that separates from the aqueous layer.

-

-

GC-MS Analysis:

-

Dry the collected essential oil over anhydrous sodium sulfate.

-

Dilute the oil in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

Inject a sample (e.g., 1 µL) into the GC-MS system.

-

GC Conditions (example):

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 60°C, ramp up to 280°C at a rate of 3°C/min, and hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (example):

-

Ion Source Temperature: 230°C

-

Mass Range: 40-550 amu

-

-

Identify this compound by comparing its mass spectrum and retention time with that of a known standard and with data from mass spectral libraries (e.g., NIST).

-

Quantify the relative percentage of this compound based on the peak area in the total ion chromatogram.

-

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MDA-MB-231 breast cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound (e.g., 100 mM) in DMSO.

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).

-

Remove the medium from the wells and add 100 µL of the prepared dilutions or vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[16]

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

-

Shake the plate gently for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Western Blot Analysis of MAPK/ERK Pathway Modulation

Objective: To assess the effect of this compound on the phosphorylation of ERK in a cell line.

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound for the desired time. Include a vehicle control.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[17]

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane.[18]

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17]

-

Incubate the membrane with the primary antibody for phospho-ERK1/2 overnight at 4°C.[9]

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Wash the membrane again with TBST.

-

-

Detection and Re-probing:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

To normalize, strip the membrane and re-probe with the primary antibody for total-ERK1/2, followed by the secondary antibody and detection steps.[18]

-

-

Data Analysis:

-

Perform densitometric analysis of the bands. Normalize the phospho-ERK signal to the total-ERK signal.

-

Experimental and Logical Workflows

The following diagram illustrates a general workflow for the investigation of this compound from its natural source to the elucidation of its biological activity.

dot

Caption: General experimental workflow for this compound research.

Conclusion

This compound is a promising bioactive compound predominantly found in Petiveria alliacea. Its biological significance, particularly its anticancer and anti-inflammatory properties, is rooted in its ability to modulate key cellular signaling pathways, including the MAPK/ERK and NF-κB pathways, and to induce caspase-independent apoptosis. The detailed experimental protocols provided in this guide offer a framework for the consistent and reproducible investigation of this compound and its therapeutic potential. Further research into this compound is warranted to fully elucidate its mechanisms of action and to explore its potential development as a therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Rapid and reliable species identification of wild mushrooms by matrix assisted laser desorption/ionization time of flight mass spectrometry (MALDI-TOF MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Dibenzyl trisulfide induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Diallyl Disulfide Suppresses the Inflammation and Apoptosis Resistance Induced by DCA Through ROS and the NF-κB Signaling Pathway in Human Barrett's Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diallyl trisulfide induces Bcl-2 and caspase-3-dependent apoptosis via downregulation of Akt phosphorylation in human T24 bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diallyl disulfide inhibits TNFα induced CCL2 release through MAPK/ERK and NF-Kappa-B signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Diallyl disulfide inhibits TNFα induced CCL2 release through MAPK/ERK and NF-Kappa-B Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A critical review of the therapeutic potential of dibenzyl trisulphide isolated from Petiveria alliacea L (guinea hen weed, anamu) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Dibenzyl Disulfide: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for dibenzyl disulfide (C₁₄H₁₄S₂), a compound of interest in various research fields, including organic chemistry and materials science. The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic characteristics of this molecule.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 - 7.20 | Multiplet | 10H | Aromatic C-H |

| 3.69 | Singlet | 4H | -CH₂-S- |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~137.9 | C (quaternary) |

| ~129.2 | CH (aromatic) |

| ~128.5 | CH (aromatic) |

| ~127.3 | CH (aromatic) |

| 43.1 | -CH₂-S- |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3085, 3062, 3029 | Medium | Aromatic C-H stretch |

| ~2925 | Medium | Aliphatic C-H stretch (asymmetric) |

| ~1495, 1453 | Strong | Aromatic C=C skeletal vibrations |

| ~1425 | Medium | CH₂ scissoring |

| ~1210 | Medium | Aromatic C-H in-plane bend |

| ~700, 695 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |

| ~540 | Weak | S-S stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment Ion |

| 246 | Moderate | [M]⁺ (Molecular Ion) |

| 124 | Moderate | [C₇H₇S]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Instrumentation:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard

-

NMR tubes (5 mm diameter)

-

300 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the TMS signal.

-

For ¹H NMR:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

-

Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound.

Materials and Instrumentation:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Dry the KBr powder in an oven at ~110°C for at least 2 hours to remove any moisture and store it in a desiccator.

-

Place a small amount of KBr (approximately 100-200 mg) in the agate mortar.

-

Add a very small amount of this compound (approximately 1-2 mg) to the mortar.

-

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powdered mixture to the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation pattern of this compound.

Materials and Instrumentation:

-

This compound sample

-

Volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate), high-purity grade

-

GC-MS system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms) and an electron ionization (EI) source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in the chosen solvent.

-

-

Instrument Setup and Data Acquisition:

-

Set the GC oven temperature program. A typical program might start at 100°C, hold for 1-2 minutes, then ramp up to 280-300°C at a rate of 10-20°C/min.

-

Set the injector temperature to 250°C and the transfer line temperature to 280°C.

-

Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Set the MS to operate in electron ionization (EI) mode at 70 eV.

-

Set the mass scan range from m/z 40 to 400.

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak (the peak with the highest m/z that corresponds to the molecular weight of the compound).

-

Identify the major fragment ions and their relative abundances.

-

Propose fragmentation pathways to explain the observed fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Unveiling the Solid State of Dibenzyl Disulfide: A Technical Guide to its Crystal Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl disulfide (C₁₄H₁₄S₂), a molecule of interest in various chemical and industrial applications, possesses a solid-state architecture that dictates its physical and chemical properties. This technical guide provides an in-depth exploration of the known crystal structure of this compound. While polymorphism, the existence of multiple crystalline forms, is a critical consideration in materials science and pharmaceutical development, current scientific literature extensively details a single crystalline form of this compound. This guide will focus on the crystallographic parameters of this established structure, the experimental protocols for its synthesis and crystallization, and a discussion on the apparent lack of observed polymorphism.

Crystal Structure of this compound

The crystal structure of this compound was first elucidated by J. D. Lee and M. W. R. Bryant in 1969 through three-dimensional X-ray diffraction analysis.[1] The compound crystallizes in the monoclinic system, belonging to the space group Cc.[1] A summary of the crystallographic data is presented in Table 1.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Cc |

| Unit Cell Dimensions | |

| a | 13.46 Å[1] |

| b | 8.23 Å[1] |

| c | 11.29 Å[1] |

| α | 90°[1] |

| β | 99°30'[1] |

| γ | 90°[1] |

| Unit Cell Volume (V) | 1233.5 ų[1] |

| Molecules per Unit Cell (Z) | 4[1] |

| Measured Density (Dm) | 1.28 g/cm³[1] |

| Calculated Density (Dx) | 1.32 g/cm³[1] |

Table 1: Crystallographic Data for this compound [1]

The Question of Polymorphism

Despite the common occurrence of polymorphism in organic molecules, extensive searches of crystallographic databases and the scientific literature have not revealed any definitive evidence of polymorphic forms of this compound. It is noteworthy that closely related molecules, such as di-p-tolyl disulfide, do exhibit complex polymorphic behavior, with both "conventional" solid-solid transitions and "hidden" forms that crystallize from solution under elevated pressure. The absence of reported polymorphs for this compound may suggest that this particular crystalline form is significantly more stable under a wide range of conditions, or that polymorphic screening studies have not been extensively performed or published. The observed melting point range of 69-72 °C in various commercial sources could be attributed to impurities rather than distinct polymorphic forms. Further investigation using techniques such as differential scanning calorimetry (DSC), solid-state NMR, and computational crystal structure prediction could provide more definitive insights into the potential for polymorphism in this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of benzyl (B1604629) chloride with a disulfide source, such as sodium disulfide or sodium thiosulfate.

Protocol 1: Reaction of Benzyl Chloride with Sodium Disulfide

This method is adapted from patented industrial processes.

-

Preparation of Sodium Disulfide Solution: An aqueous solution of sodium sulfite (B76179) is prepared. Elemental sulfur powder is added to the solution, and the mixture is heated (e.g., to 87 °C) with stirring for approximately 1 hour to generate a sodium disulfide solution.[2]

-

Reaction with Benzyl Chloride: Benzyl chloride is added dropwise to the heated sodium disulfide solution (e.g., at 93 °C) over a period of about 40 minutes with continuous stirring.[2]

-

Reaction Completion and Crystallization: The reaction mixture is stirred for an additional 4 hours at the elevated temperature.[2] Afterwards, the solution is allowed to stand and cool for 24 hours to facilitate the crystallization of the crude this compound product.[2]

-

Purification: The crude product is isolated and can be purified by recrystallization from a suitable solvent, such as ethanol.[1][2]

Crystallization for X-ray Quality Crystals

To obtain single crystals suitable for X-ray diffraction studies, a slow recrystallization process is employed.

Protocol 2: Recrystallization from Ethanol

-

Dissolution: A sample of this compound is dissolved in hot ethanol.[1]

-

Cooling: The solution is allowed to cool slowly to room temperature.

-

Crystal Formation: Colorless, plate-like crystals will form upon cooling.[1]

-

Isolation: The crystals are isolated by filtration.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of synthesizing and characterizing this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the characterization of a crystalline solid.

References

A Comprehensive Technical Guide to the Thermochemical Properties of Dibenzyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl disulfide (DBDS), a prominent organosulfur compound, plays a significant role in various industrial and biological contexts. Its utility as an extreme-pressure additive in lubricants, an antioxidant in rubber compounding, and its presence in transformer oils underscores the importance of understanding its thermal behavior.[1] Furthermore, as a disulfide-containing molecule, its thermochemical properties are of interest in the study of protein chemistry and drug development, where disulfide bonds are crucial for structural integrity and biological activity. This technical guide provides an in-depth analysis of the core thermochemical properties of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Thermochemical Data

The following tables summarize the key thermochemical and physical properties of this compound. This data is essential for modeling its behavior in various applications, from industrial processes to biological systems.

Table 1: Physical and Thermochemical Properties of this compound

| Property | Value | Units | Source |

| Molecular Formula | C₁₄H₁₄S₂ | - | [2] |

| Molecular Weight | 246.39 | g/mol | [2] |

| Melting Point | 69-72 | °C | [2][3] |

| Enthalpy of Fusion (ΔfusH) | 44.7 | kJ/mol |

Table 2: Molar Heat Capacity of this compound

| Temperature (K) | Molar Heat Capacity (Cp,m) (J·K⁻¹·mol⁻¹) | Source |

| 298.15 | (Data from Wang et al., 2007) | |

| (Additional data points from the source would be included here) |

Table 3: Standard Molar Thermodynamic Functions of this compound

| Thermodynamic Function | Value | Units | Source |

| Standard Molar Enthalpy of Formation (ΔfH°ₘ) | (Data from Wang et al., 2007) | kJ·mol⁻¹ | |

| Standard Molar Entropy (S°ₘ) | (Data from Wang et al., 2007) | J·K⁻¹·mol⁻¹ | |

| Standard Molar Gibbs Free Energy of Formation (ΔfG°ₘ) | (Calculated from ΔfH°ₘ and S°ₘ) | kJ·mol⁻¹ |

Note: The quantitative data for molar heat capacity and standard molar thermodynamic functions are based on the findings of Wang, Shao-Xu, et al., as cited in the NIST Chemistry WebBook. Access to the full publication is recommended for a complete dataset.

Thermal Decomposition

This compound undergoes thermal decomposition at elevated temperatures, a critical consideration in its application as a high-temperature lubricant additive and its role in the degradation of transformer oil. The decomposition process is understood to be a first-order reaction.[4][5]

The primary decomposition pathway involves the homolytic cleavage of the disulfide bond, leading to the formation of benzylthiyl radicals (C₆H₅CH₂S•). These highly reactive intermediates can then participate in a series of subsequent reactions. The major products observed from the thermal decomposition of this compound in a hexadecane (B31444) solvent in the temperature range of 210°C to 270°C are toluene, trans-stilbene, and toluene-α-thiol.[4][5] Minor products can include hydrogen sulfide, dibenzyl, and dibenzyl sulfide.[4] It is noteworthy that the breakdown products, particularly mercaptans, are known to be corrosive, which is a significant factor in the failure of electrical transformers containing this compound in their insulating oils.[6][7]

Experimental Protocols

The determination of the thermochemical properties of this compound requires precise and carefully executed experimental procedures. The following sections detail the methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

Differential Scanning Calorimetry is a fundamental technique for determining the heat capacity and enthalpy of fusion of a solid substance like this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of high-purity crystalline this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using high-purity standards with known melting points and enthalpies of fusion, such as indium and zinc.

-

Measurement Protocol:

-

The sample and reference pans are placed in the DSC cell.

-

A dynamic nitrogen atmosphere (or other inert gas) is maintained at a constant flow rate (e.g., 50 mL/min) to ensure an inert environment.

-

The sample is subjected to a controlled temperature program. To determine the enthalpy of fusion, the sample is heated at a constant rate (e.g., 10 K/min) through its melting point.

-

For heat capacity measurements, a temperature-modulated DSC (TMDSC) approach is often employed. This involves superimposing a sinusoidal temperature oscillation on the underlying linear heating ramp. This allows for the separation of the heat flow into its reversing (heat capacity) and non-reversing components.

-

-

Data Analysis:

-

The enthalpy of fusion is determined by integrating the area of the melting peak on the DSC thermogram.

-

The heat capacity is calculated from the reversing heat flow signal in the TMDSC experiment. The data is processed using the instrument's software, which compares the heat flow to the sample with that of a sapphire standard of known heat capacity run under identical conditions.

-

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the standard method for determining the enthalpy of combustion of a solid or liquid. For an organosulfur compound like this compound, special considerations are necessary to account for the formation of sulfur-containing combustion products.

Methodology:

-

Sample Preparation: A pellet of approximately 1 gram of this compound is accurately weighed and placed in a silica (B1680970) or platinum crucible.[8] A known length of nickel-chromium (nichrome) ignition wire is connected to the bomb's electrodes, with the wire in contact with the sample pellet.[3][8]

-

Bomb Assembly and Charging: A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb to saturate the internal atmosphere with water vapor and ensure that the sulfur combustion products are converted to a uniform solution of sulfuric acid.[9] The bomb is then sealed and purged of atmospheric nitrogen by flushing with oxygen.[3] Finally, the bomb is charged with high-purity oxygen to a pressure of approximately 25-30 atm.[3][9]

-

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in the calorimeter's bucket.[3][8] The calorimeter is assembled with a stirrer and a high-precision thermometer.

-

Combustion and Temperature Measurement: The system is allowed to reach thermal equilibrium. The initial temperature is recorded at regular intervals. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at short intervals until it reaches a maximum and then begins to cool.[8]

-

Post-Combustion Analysis: After the experiment, the bomb is depressurized carefully. The interior of the bomb is washed with distilled water, and the washings are collected. The unburned portion of the ignition wire is measured.[8] The total amount of sulfuric acid formed is determined by titrating the bomb washings with a standard sodium carbonate or barium hydroxide (B78521) solution. This allows for the correction of the heat of formation of aqueous sulfuric acid.

-

Data Analysis: The heat capacity of the calorimeter system (the "calorimeter constant") is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid, under identical conditions. The total heat released during the combustion of this compound is calculated from the corrected temperature rise and the calorimeter constant. Corrections are applied for the heat of combustion of the ignition wire and the heat of formation of sulfuric acid to determine the standard enthalpy of combustion of this compound.

Knudsen Effusion for Vapor Pressure and Enthalpy of Sublimation

The Knudsen effusion method is suitable for determining the low vapor pressure of a solid substance and, from its temperature dependence, the enthalpy of sublimation.

Methodology:

-

Cell Preparation: A Knudsen cell, which is a small container with a precisely machined small orifice (typically with a diameter of 0.5 to 1.5 mm), is loaded with a sample of this compound.[4] The dimensions of the orifice (area and thickness) must be accurately known.

-

Experimental Setup: The loaded Knudsen cell is placed in a high-vacuum chamber. The cell is heated to a precise and constant temperature.[4]

-

Measurement of Mass Loss: As the sample sublimes within the cell, the vapor effuses through the orifice into the vacuum. The rate of mass loss is measured over time.[7] This can be done by either weighing the cell before and after a set period at a constant temperature or by continuously monitoring the mass using a high-precision microbalance.[1][7]

-

Temperature Control: The experiment is repeated at several different temperatures, and the rate of mass loss is determined for each temperature.

-

Data Analysis: The vapor pressure, P, at a given temperature, T, is calculated using the Knudsen equation:

P = (dm/dt) * (1/Ao*Wo) * sqrt(2πRT/M)

where:

-

Enthalpy of Sublimation: The enthalpy of sublimation (ΔsubH) is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔsubH/R.

Visualizations

The following diagrams illustrate key experimental workflows and the thermal decomposition pathway of this compound.

Caption: Experimental workflows for determining thermochemical properties of this compound.

Caption: Simplified thermal decomposition pathway of this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. nsuworks.nova.edu [nsuworks.nova.edu]

- 3. scranton.edu [scranton.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 7. ivypanda.com [ivypanda.com]

- 8. personal.utdallas.edu [personal.utdallas.edu]

- 9. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

The Solubility Profile of Dibenzyl Disulfide: A Comprehensive Technical Guide for Researchers

An in-depth analysis of the solubility of dibenzyl disulfide in a range of common organic solvents, providing critical data for researchers, scientists, and professionals in drug development and materials science.

This technical guide offers a detailed overview of the solubility of this compound (C₁₄H₁₄S₂), a significant organosulfur compound utilized in various industrial and research applications. A thorough understanding of its solubility is paramount for its effective use, from optimizing reaction conditions in chemical synthesis to its application as an antioxidant, a component in rubber vulcanization, and as an extreme pressure additive in lubricants. This document provides a compilation of quantitative solubility data, detailed experimental methodologies for solubility determination, and a logical workflow for solvent selection in relevant industrial processes.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in several common organic solvents across a range of temperatures. The following table summarizes the available quantitative data, presenting the mole fraction solubility (x₁) at different temperatures. This data is crucial for researchers needing to prepare solutions of known concentrations for various applications.

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Ethanol | 283.45 | 0.00482 |

| 288.35 | 0.00643 | |

| 293.25 | 0.00851 | |

| 298.15 | 0.01123 | |

| 303.05 | 0.01476 | |

| 307.95 | 0.01931 | |

| 312.85 | 0.02513 | |

| 317.75 | 0.03258 | |

| 322.65 | 0.04201 | |

| 327.55 | 0.05387 | |

| 332.45 | 0.06869 | |

| n-Hexane | 283.55 | 0.00059 |

| 288.45 | 0.00088 | |

| 293.35 | 0.00129 | |

| 298.25 | 0.00187 | |

| 303.15 | 0.00269 | |

| 308.05 | 0.00385 | |

| 312.95 | 0.00548 | |

| 317.85 | 0.00772 | |

| 322.75 | 0.01078 | |

| 327.65 | 0.01486 | |